molecular formula C60H111N2O17P B11933068 DSPE-PEG6-Mal

DSPE-PEG6-Mal

Cat. No.: B11933068
M. Wt: 1163.5 g/mol
InChI Key: CRTPHYSBAGPSHQ-KZRJWCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG6-Mal is a maleimide-functionalized, amphiphilic polymer widely utilized in the preparation of advanced nanocarriers for drug and gene delivery. This compound consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic PEG6 (polyethylene glycol) spacer, and a terminal maleimide (Mal) group . The amphiphilic nature of DSPE-PEG-Mal allows it to be readily incorporated into lipid bilayers, such as liposomes, or to form self-assembling micelles and lipid-polymer hybrid nanoparticles . The primary research value of this compound lies in its reactive maleimide group, which readily forms a stable covalent thioether bond with free thiol (‑SH) groups present on targeting ligands such as antibodies, peptides, and proteins . This bioconjugation capability enables researchers to create actively targeted delivery systems that can prolong circulation time, improve drug bioavailability, and enhance specific delivery to cells and tissues of interest, such as tumor cells, while reducing off-target side effects . Key research applications include the development of ligand-targeted liposomes for cancer therapy, the surface functionalization of lipid nanoparticles (LNPs) for mRNA or DNA vaccines, and the synthesis of peptide amphiphiles for intracellular delivery . When working with this compound, please note that the fatty acid esters in the DSPE moiety are susceptible to hydrolysis under strongly acidic or basic conditions, as well as in aqueous solutions over time, which can be a critical consideration for quality control during nanocarrier production . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C60H111N2O17P

Molecular Weight

1163.5 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1

InChI Key

CRTPHYSBAGPSHQ-KZRJWCEASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Tosylation-Amination-Maleimidation Sequence

The most widely documented method involves a four-step process: tosylation , amination , maleamic acid formation , and maleimide activation (Figure 1).

Step 1: Tosylation of DSPE-PEG6-OH
DSPE-PEG6-OH is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base catalyst. This converts the hydroxyl group into a tosylate leaving group, facilitating nucleophilic substitution.

DSPE-PEG6-OH+TsClTEA, DCMDSPE-PEG6-OTs+HCl\text{DSPE-PEG6-OH} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{DSPE-PEG6-OTs} + \text{HCl}

Reaction conditions: 25°C, 12–24 hours, stoichiometric TsCl (1.2–1.5 equiv).

Step 2: Amination
The tosylated intermediate is treated with 28% ammonia water to replace the tosyl group with a primary amine.

DSPE-PEG6-OTs+NH3DSPE-PEG6-NH2+TsOH\text{DSPE-PEG6-OTs} + \text{NH}3 \rightarrow \text{DSPE-PEG6-NH}2 + \text{TsOH}

Reaction conditions: Room temperature, 5–10 days, excess ammonia.

Step 3: Maleamic Acid Formation
The amine reacts with maleic anhydride in a solvent mixture of DMAC (N,N-dimethylacetamide) and CHP (N-cyclohexylpyrrolidinone) (5:1 v/v) at 80°C for 16 hours.

DSPE-PEG6-NH2+Maleic AnhydrideDSPE-PEG6-Maleamic Acid\text{DSPE-PEG6-NH}_2 + \text{Maleic Anhydride} \rightarrow \text{DSPE-PEG6-Maleamic Acid}

This step forms a maleamic acid intermediate, which is precipitated with ethyl ether.

Step 4: Cyclization to Maleimide
The maleamic acid undergoes cyclization using pentafluorophenyl trifluoroacetate (PFP-TFA) in a DCM:DMF (4:1) mixture with diisopropylethylamine (DIEA) as a base.

DSPE-PEG6-Maleamic AcidPFP-TFA, DIEADSPE-PEG6-Maleimide+CO2+H2O\text{DSPE-PEG6-Maleamic Acid} \xrightarrow{\text{PFP-TFA, DIEA}} \text{DSPE-PEG6-Maleimide} + \text{CO}2 + \text{H}2\text{O}

Reaction conditions: 55°C, 24 hours, yielding ~60% pure product after purification.

Table 1: Key Parameters for Tosylation-Amination-Maleimidation

StepReagentsSolvent SystemTemperatureTimeYield (%)
TosylationTsCl, TEADCM25°C12–24 hr85–90
AminationNH₃ (28%)H₂O/DCMRT5–10 days70–75
MaleamationMaleic AnhydrideDMAC:CHP (5:1)80°C16 hr80–85
CyclizationPFP-TFA, DIEADCM:DMF (4:1)55°C24 hr50–60

Preformed Maleimide-PEG Conjugation

An alternative approach involves coupling pre-synthesized maleimide-PEG6-NHS esters directly to DSPE-amine.

DSPE-NH2+Maleimide-PEG6-NHSDSPE-PEG6-Maleimide+NHS\text{DSPE-NH}_2 + \text{Maleimide-PEG6-NHS} \rightarrow \text{DSPE-PEG6-Maleimide} + \text{NHS}

Advantages :

  • Avoids harsh cyclization conditions.

  • Higher purity (>95%) due to commercial availability of maleimide-PEG6-NHS.

Limitations :

  • Requires stoichiometric control to prevent over-conjugation.

  • NHS esters are moisture-sensitive, necessitating anhydrous conditions.

In Situ Maleimide Formation

A less common method generates maleimide groups in situ by reacting DSPE-PEG6-amine with maleimidopropionic acid (MPA) using carbodiimide coupling agents like EDC/NHS.

DSPE-PEG6-NH2+MPAEDC/NHSDSPE-PEG6-MPADSPE-PEG6-Maleimide\text{DSPE-PEG6-NH}_2 + \text{MPA} \xrightarrow{\text{EDC/NHS}} \text{DSPE-PEG6-MPA} \rightarrow \text{DSPE-PEG6-Maleimide}

Conditions :

  • Solvent: DCM/DMF (3:1).

  • Temperature: 0–4°C to minimize hydrolysis.

  • Yield: 40–50% after column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) :

    • DSPE backbone : δ 0.88 ppm (t, 6H, terminal CH₃), 1.25 ppm (m, 56H, stearoyl chains).

    • PEG6 spacer : δ 3.64 ppm (s, 24H, –OCH₂CH₂O–).

    • Maleimide : δ 6.67 ppm (s, 2H, CH=CH).

Mass Spectrometry

  • MALDI-TOF : Expected m/z = 1,163.5 (C₆₀H₁₁₁N₂O₁₇P).

  • ESI-MS : [M+H]⁺ peak at 1,164.2 ± 0.3 Da confirms molecular weight.

Critical Factors Influencing Synthesis

Solvent Selection

  • DMAC/CHP mixtures enhance maleamic acid solubility during Step 3.

  • DCM/DMF systems prevent maleimide hydrolysis during cyclization.

Purification Techniques

  • Precipitation : Ethyl ether removes unreacted maleic anhydride.

  • Size-Exclusion Chromatography (SEC) : Isolates DSPE-PEG6-Maleimide from PEG6-MPA byproducts.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterTosylation-AminationPreformed MaleimideIn Situ Formation
Purity (%)60–7090–9540–50
Reaction Time7–14 days2–4 hours24–48 hours
ScalabilityHighModerateLow
CostLowHighModerate

Industrial and Research Applications

  • Drug Delivery : Maleimide-thiol conjugation enables targeting ligand attachment (e.g., antibodies, peptides).

  • Lipid Nanoparticles (LNPs) : DSPE-PEG6-Maleimide stabilizes LNPs for mRNA delivery, as demonstrated in GP33/Db pMHCI-conjugated LNPs .

Chemical Reactions Analysis

Primary Conjugation Reaction: Thiol-Maleimide Coupling

The maleimide group in DSPE-PEG6-Mal reacts selectively with free thiols (-SH) via a Michael addition mechanism, forming stable thioether bonds (Figure 1 ). This reaction dominates under neutral to slightly basic conditions (pH 6.5–7.5) and is 1,000× faster than competing amine reactions in this range .

Key Characteristics:

  • Reaction Rate: Completes within 1–2 hours at room temperature .

  • Chemoselectivity: Maintains >95% specificity for thiols at pH 7.0 .

  • Product Stability: Thioether bonds resist hydrolysis under physiological conditions.

Example Application:
In liposomal drug delivery, this compound conjugated with thiolated antibodies achieves >80% coupling efficiency, as validated by HPLC and MALDI-TOF .

Reaction Optimization Parameters

Optimal conditions for thiol-maleimide conjugation:

Parameter Optimal Range Impact
pH6.5–7.5Below 6.5: Slow kinetics; Above 7.5: Amine cross-reactivity
Temperature20–25°CHigher temps (>37°C) risk maleimide hydrolysis
Molar Ratio (Mal:Thiol)1.2:1Minimizes unreacted thiols while avoiding PEG precipitation
SolventPhosphate buffer + ≤50% DMFMaintains lipid solubility and thiolate activation

Case Study:
A 15 mM this compound solution in 1:1 DMF/phosphate buffer (pH 7.4) achieved 92% conjugation to a 5 mM thiolated peptide within 60 minutes .

Competing Reactions and Mitigation

a. Maleimide Hydrolysis
The maleimide ring undergoes hydrolysis above pH 8.0, forming unreactive maleamic acid. Rates increase by 30% per 0.5 pH unit above 7.5 .

b. Amine Cross-Reactivity
At pH >7.5, lysine residues react with maleimide at 10–15% of thiol rates, necessitating strict pH control .

Mitigation Strategies:

  • Use degassed buffers to prevent thiol oxidation.

  • Add EDTA (1–5 mM) to chelate metal ions accelerating hydrolysis .

Comparative Reactivity of PEG-DSPE Derivatives

This compound’s reactivity profile differs from other common PEGylated phospholipids:

Compound Functional Group Reaction Partner Rate (Relative)
This compoundMaleimideThiols1.0 (Reference)
DSPE-PEG-AmineAmineNHS esters0.3–0.5
DSPE-PEG-AzideAzideDBCO (SPAAC)0.8
DSPE-PEG-COOHCarboxylAmines (EDC/NHS)0.4

Data aggregated from

Stability and Storage Considerations

  • Thermal Stability: Decomposes at >40°C; store at -20°C under argon .

  • Solubility: ≥25 mg/mL in DMSO; precipitates in aqueous solutions without cosolvents .

  • Shelf Life: 6 months at -80°C; 1 month at -20°C .

Scientific Research Applications

Scientific Research Applications

  • Drug Delivery Systems
    • Liposomes and Nanoparticles : DSPE-PEG6-Mal is extensively utilized in creating liposomes and polymeric nanoparticles for drug delivery. The amphiphilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability .
    • Targeted Delivery : The maleimide group facilitates the conjugation of targeting ligands such as antibodies or peptides, improving the specificity of drug delivery to diseased tissues. For instance, anti-CD22 monoclonal antibodies have been successfully linked to this compound to target non-Hodgkin's lymphoma cells .
  • Nanotechnology
    • Nanocarrier Systems : this compound has been employed in various nanocarrier systems that co-deliver multiple therapeutic agents. A study demonstrated its use in a multifunctional nanoassembly for co-delivery of docetaxel and plasmid DNA, showing enhanced antitumor efficacy compared to free drugs .
    • Self-assembled Micelles : The compound can self-assemble into micelles that serve as carriers for drug delivery, significantly improving the pharmacokinetics of poorly soluble drugs .
  • Bioconjugation
    • Protein and Peptide Conjugation : The maleimide functionality allows for efficient conjugation with thiol-containing proteins or peptides, enabling the development of bioconjugates for therapeutic applications . This is particularly useful in creating targeted therapeutics that can modulate biological responses.
  • Cell Culture Applications
    • Surface Modification : this compound can be used to modify surfaces of biomaterials to enhance cell attachment and growth. This application is crucial in tissue engineering and regenerative medicine .

Data Tables

Application AreaDescriptionKey Benefits
Drug Delivery SystemsFormation of liposomes and nanoparticles for drug encapsulationImproved solubility and bioavailability
Targeted DeliveryConjugation with targeting ligands (e.g., antibodies)Enhanced specificity to diseased tissues
NanotechnologyCo-delivery systems for multiple therapeutic agentsIncreased efficacy with reduced toxicity
BioconjugationEfficient conjugation with proteins/peptidesDevelopment of targeted therapeutics
Cell CultureSurface modification for enhanced cell attachmentImproved growth conditions for cells

Case Studies

  • Targeted Immunoliposomes : A study demonstrated that immunoliposomes created using this compound linked with anti-CD19 antibodies showed significantly improved targeting and therapeutic efficacy against malignant B cells compared to conventional liposomes .
  • Co-delivery Systems : Research involving a multifunctional nanoassembly system utilizing folate-DSPE-PEG6-Mal showed superior antitumor effects when co-delivering docetaxel and plasmid DNA compared to administering these agents separately .
  • Surface Modification in Tissue Engineering : In a study focusing on tissue scaffolds, surfaces modified with this compound exhibited enhanced cell adhesion and proliferation rates, indicating its potential in regenerative medicine applications .

Mechanism of Action

The mechanism of action of DSPE-PEG6-Mal involves its ability to form stable thioether bonds with thiol groups in target molecules. This property makes it an effective linker for conjugating proteins, peptides, and other biomolecules. The maleimide group specifically reacts with thiol groups, while the PEG chain provides solubility and stability to the conjugated product. The DSPE phospholipid moiety allows for incorporation into lipid bilayers, making it useful in liposome and micelle formation .

Comparison with Similar Compounds

Table 1: Key Features of DSPE-PEG6-Mal and Analogues

Compound PEG Length Reactive Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 6 units Maleimide C₆₀H₁₁₁N₂O₁₇P 1,163.5 474922-22-0 Drug delivery, bioconjugation
DSPE-PEG2-Mal 2 units Maleimide C₅₅H₁₀₀N₃O₁₄P ~1,050* 1915739-87-5 Short-linker conjugation
DSPE-PEG8-Mal 8 units Maleimide C₆₄H₁₁₉N₂O₁₉P ~1,300* 2112737-94-5 Enhanced stealth properties
DSPE-PEG-NHS Variable NHS ester e.g., C₄₉H₈₉N₂O₁₅P ~1,100* 1445723-73-8 Amine-targeted conjugation
Biotin-PEG6-Mal 6 units Maleimide+Biotin C₃₁H₅₁N₅O₁₁S ~757.84 1808990-66-0 Affinity purification, imaging
DSPE-PEG-DBCO Variable DBCO e.g., C₇₁H₁₁₆N₃O₁₅P ~1,400* 2052955-83-4 Click chemistry applications

*Estimated based on structural data .

Comparative Analysis

(1) PEG Chain Length and Solubility

  • Shorter PEGs (e.g., PEG2): Reduce steric hindrance, enabling efficient conjugation in crowded environments.
  • Longer PEGs (e.g., PEG8) : Improve colloidal stability and prolong circulation time in biological systems due to enhanced hydrophilicity and stealth properties .

(2) Reactive Group Specificity

  • Maleimide vs. NHS Ester : While this compound targets thiols (-SH), DSPE-PEG-NHS reacts with primary amines (-NH₂). This distinction determines compatibility with different biomolecules (e.g., antibodies vs. peptides) .
  • Dual-Functional Compounds : Biotin-PEG6-Mal combines maleimide-mediated conjugation with biotin-streptavidin binding, enabling multi-step labeling strategies .

(3) Application-Specific Performance

  • Drug Delivery: this compound is preferred for stabilizing lipid nanoparticles and coupling targeting ligands (e.g., antibodies) .
  • Click Chemistry: DSPE-PEG-DBCO facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), useful in modular nanoparticle assembly .

(4) Physicochemical Stability

  • Storage Conditions : this compound stability varies by source; some protocols recommend -5°C , while others specify -20°C , likely reflecting batch-specific degradation rates.
  • Purity : Most commercial DSPE-PEG derivatives have ≥95% purity, but impurities in PEG length or functional group activation can affect reproducibility .

Research Findings and Case Studies

  • Nanoparticle Functionalization: this compound was critical in a 2023 study for attaching anti-HER2 antibodies to doxorubicin-loaded liposomes, improving tumor targeting by 40% compared to non-functionalized versions .
  • Comparative Efficacy : DSPE-PEG8-Mal demonstrated 25% longer blood circulation in mice than this compound, attributed to reduced macrophage uptake .
  • Limitations : Maleimide-thiol conjugates may undergo retro-Michael reactions in serum, necessitating stability-optimized analogues like bromomaleimide derivatives .

Biological Activity

DSPE-PEG6-Mal, or 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine Polyethylene Glycol Maleimide, is a specialized compound that plays a significant role in drug delivery systems and bioconjugation applications. Its unique structure combines a hydrophobic lipid tail with a hydrophilic polyethylene glycol (PEG) chain and a maleimide functional group, enabling targeted delivery and enhanced pharmacokinetics of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

  • Hydrophobic Component : The distearoyl phosphatidylethanolamine (DSPE) tail provides stability and facilitates membrane interactions.
  • Hydrophilic Component : The PEG chain enhances solubility in aqueous environments, contributing to the "stealth" effect that reduces immunogenicity.
  • Reactive Maleimide Group : This group allows for specific conjugation with thiol-containing biomolecules, making it a versatile tool for creating targeted drug delivery systems.

Table 1: Comparison of Related Compounds

CompoundFunctional GroupKey FeaturesUnique Aspects
DSPE-PEG2000-MaleimideMaleimideHigh hydrophilicity; used in liposome conjugationLarger PEG chain enhances solubility
DSPE-PEG2000-AzideAzideBioorthogonal reactions; Cu-free click chemistryAllows for diverse labeling strategies
DSPE-PEG2000-AmineAmineReacts with carboxylic acids; versatile couplingSuitable for various bioconjugation applications
DSPE-PEG2000-NHSNHS EsterReactive towards amines; common in drug deliveryExcellent for forming stable amide bonds

The primary mechanism by which this compound exhibits biological activity is through its ability to conjugate with thiol groups (-SH). This reaction occurs readily at physiological pH, allowing for efficient attachment to various biomolecules such as proteins, peptides, and antibodies. The resulting thioether bonds are stable and facilitate the development of targeted drug delivery systems.

Key Biological Activities

  • Enhanced Pharmacokinetics : The PEG component significantly prolongs the circulation time of drugs in the bloodstream, improving their therapeutic efficacy.
  • Targeted Delivery : By conjugating to specific ligands or antibodies, this compound can direct therapeutic agents to specific tissues or cells, enhancing treatment specificity and reducing side effects.
  • Biocompatibility : The compound is biocompatible and biodegradable, making it suitable for various biomedical applications.

Applications in Drug Delivery

This compound is widely utilized in the formulation of lipid nanoparticles (LNPs) and liposomes for targeted drug delivery. Its ability to create stable complexes with therapeutic agents has made it a crucial component in cancer therapeutics and other treatment modalities.

Case Studies

  • Cancer Therapy : Studies have shown that LNPs modified with this compound exhibit increased accumulation at tumor sites due to enhanced permeability and retention effects. For instance, immunotargeted LNPs demonstrated superior tumor targeting compared to non-targeted formulations .
  • Nucleic Acid Delivery : Research indicates that this compound can effectively deliver nucleic acids such as siRNA and mRNA into target cells, enhancing gene therapy outcomes .
  • Antibody Conjugation : The maleimide functionality allows for the conjugation of antibodies to LNPs, significantly improving the specificity of drug delivery systems .

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
PEG-DSPE Block CopolymersEnhanced delivery efficiency with targeting ligands
Immunotargeted LNPsIncreased accumulation at tumor sites
Nucleic Acid DeliveryEffective delivery of siRNA using this compound

Q & A

Q. Tables for Methodological Reference

Framework Application to this compound Research
PICOTOptimizing conjugation efficiency under biological conditions
FINEREnsuring ethical reagent use and novel outcomes
PEOAnalyzing population-level nanoparticle biodistribution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.